In Vivo ALDH2 Inhibition ID₅₀: Ethiolate vs. EPTC, Molinate, Vernolate, Butylate
In a direct comparative study of thiocarbamate herbicides, Ethiolate demonstrated an in vivo ID₅₀ of 12 mg/kg for inhibition of rat liver ALDH2, which was 7.5x higher than molinate's 1.6 mg/kg, but over 14x lower than butylate's 174 mg/kg [1]. This places Ethiolate's potency in the middle-to-lower range among the tested compounds, a quantifiable differentiator from both high-potency (e.g., molinate) and low-potency (e.g., butylate) analogs [2].
| Evidence Dimension | In vivo ALDH2 inhibition ID₅₀ (mg/kg) |
|---|---|
| Target Compound Data | 12 mg/kg |
| Comparator Or Baseline | EPTC: 5.2 mg/kg; Molinate: 1.6 mg/kg; Vernolate: 3.1 mg/kg; Butylate: 174 mg/kg |
| Quantified Difference | 12 mg/kg is 7.5x higher than molinate (1.6 mg/kg) and 14.5x lower than butylate (174 mg/kg). |
| Conditions | Rat liver mitochondrial aldehyde dehydrogenase (ALDH2) inhibition, measured 8 hours post intraperitoneal (ip) administration. |
Why This Matters
This quantitative potency difference is critical for occupational safety assessments and for researchers requiring a specific level of ALDH2 inhibition, ensuring the compound's activity matches the experimental or risk assessment need.
- [1] Hart, B. W., & Faiman, M. D. (1995). Inhibition of rat liver low Km aldehyde dehydrogenase by thiocarbamate herbicides. Occupational implications. *Biochemical Pharmacology*, 49(2), 157–163. View Source
- [2] Molaid.com. ethiolate sulfoxide. Data extracted from Hart & Faiman (1995). View Source
